An In-depth Technical Guide to the Chemical Structure of Tyvelose
An In-depth Technical Guide to the Chemical Structure of Tyvelose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of Tyvelose. Tyvelose, a 3,6-dideoxy-D-arabino-hexopyranose, is a unique monosaccharide of significant interest due to its role as an immunodominant component in the surface antigens of various pathogens. It is notably found in the lipopolysaccharides (LPS) of certain Gram-negative bacteria, such as Yersinia and Salmonella species, and as a terminal sugar in the glycoprotein antigens of the parasitic helminth Trichinella spiralis.[1][2][3] Its distinctive structure, lacking hydroxyl groups at the C3 and C6 positions, contributes to its stability against host enzymatic degradation and its function in immune evasion.[3]
Chemical Structure and Nomenclature
Tyvelose is a deoxysugar, a class of carbohydrates where a hydroxyl group has been replaced with a hydrogen atom. Specifically, it is a 3,6-dideoxyhexose. The "D-arabino" configuration specifies the stereochemistry at the chiral centers. Like other hexoses, it can exist in equilibrium between its open-chain and cyclic (pyranose) forms, with the latter being predominant. The cyclic form possesses an anomeric carbon (C1), giving rise to two stereoisomers, or anomers, designated as α-Tyvelose and β-Tyvelose.[4]
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Systematic Name: 3,6-dideoxy-D-arabino-hexopyranose
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IUPAC Name: (3S,5S,6R)-6-methyloxane-2,3,5-triol
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Molecular Formula: C₆H₁₂O₄
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SMILES (for the cyclic form): C[C@@H]1--INVALID-LINK--O)O">C@HO
The core structure is a six-membered pyranose ring. The key features are the absence of hydroxyl groups at the C3 and C6 positions, with the C6 position being part of a methyl group.
Caption: 2D representation of α-D-Tyvelose pyranose ring.
Physicochemical and Quantitative Data
The following table summarizes key quantitative data for D-Tyvelose, providing essential information for experimental design and characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₄ | |
| Molecular Weight | 148.16 g/mol | |
| Exact Mass | 148.07355886 Da | |
| CAS Number | 5658-12-8; 554-04-1 (D-Tyvelose) | |
| IUPAC Name | (3S,5S,6R)-6-methyloxane-2,3,5-triol | |
| Synonyms | 3,6-Dideoxy-D-arabino-hexose; 3,6-Dideoxy-D-mannose | |
| Solubility | Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), Ethanol (10 mg/ml), PBS (pH 7.2) (10 mg/ml) |
Note: Multiple CAS numbers may exist for different isomers or forms of the compound.
Experimental Protocols for Chemical Synthesis
Due to their general unavailability from commercial sources, 3,6-dideoxy sugars like Tyvelose must often be prepared via chemical synthesis. Several routes have been developed, starting from either achiral precursors or other commercially available carbohydrates.
This modern approach provides an enantioselective route to 3,6-dideoxy sugars, including Tyvelose, starting from a simple achiral molecule.
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Enantioselective Reduction: The synthesis begins with 2-acetylfuran, which undergoes an enantioselective reduction of the ketone group to yield a chiral alcohol.
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Achmatowicz Rearrangement: The resulting alcohol is subjected to an Achmatowicz rearrangement, which transforms the furan ring into a pyranone intermediate. This key step establishes the six-membered ring structure.
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Diastereoselective Acylation: The pyranone is converted to either an α- or β-glycoside through a diastereoselective acylation using isobutyric anhydride in the presence of a chiral catalyst, such as (+)-benzotetramisole or (−)-benzotetramisole.
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Glycosylation: The resulting glycosyl esters are used to glycosylate an alcohol (e.g., 4-methoxybenzyl alcohol) to produce protected glycosides.
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Stereoselective C2 Introduction: The C2 substituent is introduced via a stereoselective Michael addition, yielding 3,6-dideoxy-4-keto sugar derivatives.
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Final Reduction: The ketone group at the C4 position is reduced to a hydroxyl group to afford the final 3,6-dideoxy sugar, Tyvelose.
This classical approach modifies existing monosaccharides to achieve the desired deoxygenation. The synthesis of β-Tyvelose has been achieved starting from protected allopyranoside precursors.
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Starting Material: The synthesis utilizes methyl 4,6-O-benzylidene-3-chloro-3-deoxy-β-D-allopyranoside as a readily available carbohydrate precursor.
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Reductive Dechlorination: The chloro group at the C3 position is removed via reductive dechlorination. This is achieved by treating the precursor with a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in a solvent like tetrahydrofuran (THF). This step yields the 3-deoxy intermediate.
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6-Deoxy Formation: The C6 position is subsequently deoxygenated. This typically involves a two-step process: activation of the primary hydroxyl group at C6 (e.g., by converting it to a tosylate) followed by reduction with LiAlH₄.
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Deprotection: Finally, all protecting groups (e.g., the benzylidene acetal) are removed under appropriate conditions to yield the free Tyvelose monosaccharide.
More recent variations of this approach utilize modern glycosylation strategies with catalysts like insoluble silver zeolites to couple a protected Tyvelose donor (e.g., 2,4-di-O-benzyl-3,6-dideoxy-α-D-arabino-hexopyranosyl chloride) to an acceptor molecule, which is particularly useful for synthesizing oligosaccharides containing Tyvelose.
Visualization of Synthetic Pathway
The following diagram illustrates the logical workflow of the de novo enantioselective synthesis of Tyvelose, highlighting the key transformations from the achiral starting material to the final product.
Caption: Logical workflow of the de novo synthesis of Tyvelose.
Biological Significance
Tyvelose plays a crucial role in host-pathogen interactions.
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Bacterial Pathogenesis: As a component of the O-antigen in the lipopolysaccharides of bacteria like Salmonella and Yersinia, Tyvelose is a key surface antigen. This unique sugar structure helps the bacteria evade the host's innate immune system.
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Parasitic Infections: In the nematode Trichinella spiralis, the causative agent of trichinosis, Tyvelose is the immunodominant terminal sugar on larval glycoprotein antigens. The host immune response is strongly directed against this sugar, although studies suggest that antibodies raised against Tyvelose alone may not be sufficient to confer protective immunity against the intestinal stages of infection.
